molecular formula C13H18N2O2 B3089741 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethanone CAS No. 119784-75-7

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethanone

Cat. No. B3089741
M. Wt: 234.29 g/mol
InChI Key: KWASHDYNQNUDTG-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antipsychotic Applications

Research has explored derivatives of 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethanone for potential antipsychotic properties. In a study, derivatives exhibited considerable anti-dopaminergic and anti-serotonergic activity, with some showing a promising antipsychotic profile and lower potency for catalepsy induction. This aligns with docking studies in designing compounds for the human dopamine D2 receptor, supported by QSAR studies (Bhosale et al., 2014).

Computational and Vibrational Studies

A computational assessment of similar compounds has been conducted, focusing on biochemical properties and vibrational assignments. These studies provide insights into the molecular docking mechanism of the molecule as an agonist in the human GABA A receptor, with evaluations of reactivity properties using concepts like Average Local Ionization Energies and Fukui functions (Onawole et al., 2017).

Antifungal and Antimicrobial Activities

Several studies have examined derivatives for their antimicrobial and antifungal activities. Novel ligands synthesized using 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethanone and related compounds were found to be more active against various fungi compared to the ligand alone. These findings highlight the potential of these compounds in antimicrobial applications (Raj & Patel, 2015).

Safety And Hazards

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Future Directions

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Please consult a professional chemist or a reliable database for accurate information. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

2-(4-methoxyphenyl)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-12-4-2-11(3-5-12)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWASHDYNQNUDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Agrawal, J Machhi, V Rathwa, AM Kanhed, S Patel… - RSC …, 2016 - pubs.rsc.org
The 6,7-dimethoxyquinazoline scaffold was further explored to provide dual acting α1- and AT1-receptor antagonists by synthesizing a series of derivatives and biologically evaluating …
Number of citations: 3 pubs.rsc.org

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